Epithalon TFA

説明

Historical Context and Discovery of Epithalon TFA

The development of this compound is rooted in decades of gerontological and neuroendocrine research, originating from studies on pineal gland extracts. Understanding this history is crucial to appreciating the scientific context from which the synthetic peptide emerged.

Genesis of Epithalon Peptide Research

The scientific journey toward Epithalon began in the 1970s with research into a bovine pineal gland extract named Epithalamin. nih.gov This work was pioneered by Russian scientists Professor Vladimir Khavinson and V.N. Anisimov, who investigated the biological activities of this complex polypeptide mixture. nih.govnih.gov Early studies suggested that Epithalamin, which contains a variety of peptide molecules, possessed unique properties and could influence fundamental physiological processes. nih.govpeptidesciences.com The pineal gland itself was known for its role in producing melatonin (B1676174) and regulating circadian rhythms, making its extracts a focal point for research into aging and neuroendocrine functions. peptidesciences.com

Evolution of Synthetic Peptide Development

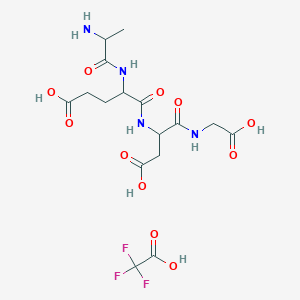

The promising results from the crude Epithalamin extract prompted efforts to isolate the specific active component responsible for its observed effects. This led to the development of a synthetic peptide, named Epithalon, in the late 1980s by Professor Khavinson and his team at the St. Petersburg Institute of Bioregulation and Gerontology. chemicalbook.commemtrax.com Epithalon was synthesized based on the amino acid composition of the natural pineal extract. nih.gov It is a tetrapeptide, meaning it is composed of four amino acids linked in a specific sequence: L-alanyl-L-glutamyl-L-aspartyl-glycine. wikipedia.org This synthetic approach allowed for the production of a pure, standardized compound, enabling more precise and repeatable scientific investigation compared to the variable composition of the original bovine extract. restorativemedicine.org

Identification and Initial Characterization of this compound

Initial research characterized Epithalon as a molecule with several key biological activities. A primary finding was its ability to induce the activity of telomerase, an enzyme responsible for maintaining the length of telomeres, which are the protective caps (B75204) on the ends of chromosomes. nih.govchemicalbook.comparticlepeptides.com Studies in human cell cultures demonstrated that the addition of the Epithalon peptide could induce telomerase expression and activity, leading to telomere elongation. nih.gov This was a significant finding, as telomere shortening is a hallmark of cellular aging.

The designation "this compound" arises from the chemical process of synthesizing and purifying the peptide. Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis, particularly during the final step of cleaving the newly formed peptide from the solid resin support. advancedchemtech.comambiopharm.com It is also ubiquitously employed as an ion-pairing agent during the purification of peptides via reverse-phase high-performance liquid chromatography (HPLC). wikipedia.orgacs.org As a result, the purified peptide is isolated as a trifluoroacetate (B77799) salt. While for many years Epithalon's existence in the human body was only theoretical, it was reportedly detected in a physiological pineal gland extract in 2017. nih.gov

This compound in the Landscape of Bioactive Peptides

This compound holds a specific place in the broader field of peptide science due to its defined structure and the particular chemical properties conferred by its TFA salt form.

Classification and Structural Relationship to Other Peptides

Epithalon is classified as a synthetic tetrapeptide. corepeptides.com Its primary structure is defined by the specific sequence of its four constituent amino acids: Alanine-Glutamic Acid-Aspartic Acid-Glycine, often abbreviated as AEDG. nih.govnih.gov It is a synthetic analogue of what is believed to be the active component of Epithalamin, a natural polypeptide mixture extracted from the pineal gland. wikipedia.orgrestorativemedicine.org Unlike the crude extract, which contains numerous peptides of varying lengths and compositions, Epithalon is a single, defined chemical entity. restorativemedicine.org

| Property | Epithalon (Free Form) | This compound |

|---|---|---|

| Sequence | H-Ala-Glu-Asp-Gly-OH (AEDG) | H-Ala-Glu-Asp-Gly-OH • CF₃COOH |

| Molecular Formula | C₁₄H₂₂N₄O₉ | C₁₆H₂₃F₃N₄O₁₁ |

| Average Molar Mass | 390.34 g/mol | 504.37 g/mol |

| Classification | Synthetic Tetrapeptide | Trifluoroacetate Salt of a Synthetic Tetrapeptide |

Distinctions of this compound in Peptide Chemistry Research

The presence of the trifluoroacetate (TFA) counterion is a critical distinction of this compound in a research context. TFA is not merely an inert component; its chemical properties are integral to the handling and experimental application of the peptide.

Trifluoroacetic acid is a powerful solvent in peptide chemistry, valued for its ability to dissolve virtually all peptides and prevent the formation of secondary structures or aggregates that can hinder reactions. nih.gov Its use is standard practice in peptide synthesis for cleaving the peptide from its resin support and in HPLC for purification. advancedchemtech.comambiopharm.com Consequently, peptides intended for research are most commonly available as TFA salts. nih.govambiopharm.com

However, researchers must be aware that TFA residues can influence experimental results. Studies have shown that TFA can cause unpredictable fluctuations in cellular experiments, potentially hindering cell growth at certain concentrations and promoting it at others. novoprolabs.com It can also act as an allosteric regulator on certain receptors, such as the glycine (B1666218) receptor. novoprolabs.com While acetate (B1210297) is a common alternative counterion, often preferred in later-stage drug development, TFA remains prevalent in early-phase research due to its role in synthesis and purification. ambiopharm.comresearchgate.net This makes the "TFA" designation a crucial piece of information for the accurate design and interpretation of scientific studies involving the Epithalon peptide.

nih.govchemicalbook.comnih.govnih.govchemicalbook.comwikipedia.orgwikipedia.orgRationale for Comprehensive this compound Investigation

The scientific interest in this compound stems from its unique mechanism of action, particularly its documented ability to activate telomerase and elongate telomeres in human somatic cells. nih.govrevolutionhealth.org This function directly targets a fundamental aspect of cellular aging, where telomeres shorten with each cell division. elementsarms.comagencespa.com The capacity to induce telomerase expression in cells where it is normally inactive presents a significant area for gerontological research. nih.govkarger.com

A comprehensive investigation is warranted due to the multifaceted effects observed in preclinical studies. These include the regulation of pineal gland function and melatonin production, antioxidant activity, and the modulation of gene expression. mobelbiochem.comrevolutionhealth.orgyouthandearth.com For instance, research in human cell cultures demonstrated that Epithalon could induce telomere elongation by an average of 33.3%. karger.commdpi.com In animal models, it has been shown to restore circadian rhythms of melatonin production in older monkeys and slow age-related decline in retinal function. medchemexpress.comglpbio.com Furthermore, its potential to influence immune function and inhibit the development of spontaneous tumors in some animal models adds to its complexity and the need for further study. medchemexpress.comalzdiscovery.org The peptide's ability to potentially influence multiple, interconnected pathways of aging—from the cellular clock to endocrine and antioxidant systems—makes it a compelling subject for continued and thorough scientific investigation. nih.govrevolutionhealth.org

Key Research Findings on Epithalon's Mechanisms

| Research Area | Key Findings | Model System |

| Telomerase Activation | Induced expression of the telomerase catalytic subunit and enzymatic activity in telomerase-negative cells. nih.govkarger.com | Human Fetal Fibroblast Culture nih.govkarger.com |

| Telomere Elongation | Increased the mean length of telomeres by an average of 33.3%. karger.commdpi.com | Human Somatic Cells karger.com |

| Pineal Gland Function | Stimulates melatonin production and normalizes its circadian rhythm in older animals. agencespa.commedisearch.io | Senescent Monkeys medisearch.io |

| Antioxidant Properties | Acts as an antioxidant, reducing lipid oxidation and reactive oxygen species (ROS). alzdiscovery.orgtransformyou.com | Various Preclinical Studies peptidesociety.orgalzdiscovery.org |

| Gene Expression | Modulates gene expression related to the cell cycle and aging. mobelbiochem.comrevolutionhealth.org | In Vitro and In Vivo Studies mobelbiochem.comrevolutionhealth.org |

| Immune Function | Normalizes T-cell function and may enhance the development of lymphocyte precursors into B-cells. mdpi.comtransformyou.com | Murine Thymocytes, Rat Pineal Gland Cultures mdpi.com |

Structure

3D Structure of Parent

特性

分子式 |

C16H23F3N4O11 |

|---|---|

分子量 |

504.37 g/mol |

IUPAC名 |

4-(2-aminopropanoylamino)-5-[[3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C14H22N4O9.C2HF3O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;3-2(4,5)1(6)7/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);(H,6,7) |

InChIキー |

RJCJYCJZMHAFCM-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

Structural Characteristics and Methodologies in Epithalon Tfa Synthesis for Research

Post-Synthetic Modification and Derivatization for Epithalon TFA Research Probes

Post-synthetic modifications are crucial for transforming this compound into valuable research probes. These modifications enable tracking, quantification, and detailed mechanistic studies of the peptide's interactions and localization within biological systems.

Isotopic Labeling Strategies for this compound

Isotopic labeling involves incorporating stable or radioactive isotopes into the peptide structure, primarily for analytical purposes. While specific published research detailing the isotopic labeling of this compound is limited, standard peptide synthesis methodologies can be employed.

The synthesis of isotopically labeled peptides typically involves using isotopically enriched amino acids during solid-phase peptide synthesis (SPPS) or solution-phase synthesis. For this compound, this would mean incorporating labeled alanine (B10760859), glutamic acid, aspartic acid, or glycine (B1666218) residues. Common isotopes used for research include deuterium (B1214612) (2H), carbon-13 (13C), and nitrogen-15 (B135050) (15N).

2H (Deuterium): Deuterated this compound can be synthesized by using deuterated amino acids. This labeling is often employed in NMR spectroscopy and mass spectrometry (MS) for metabolic tracing and pharmacokinetic studies, as the mass difference allows for differentiation from unlabeled counterparts.

13C: Similar to deuterium, 13C-labeled this compound can be synthesized using 13C-enriched amino acids. This is particularly useful for NMR studies to elucidate structural details and for MS-based quantitative analyses.

15N: Nitrogen-15 labeling, using 15N-enriched amino acids, is also valuable for NMR and MS studies, especially for tracking nitrogen metabolism or protein-protein interactions.

The primary purpose of isotopic labeling is to enable sensitive detection and quantification using mass spectrometry or to provide structural information via NMR spectroscopy.

| Isotope | Purpose | Detection Method |

| 2H | Metabolic tracing, NMR studies | Mass Spectrometry, NMR |

| 13C | Metabolic tracing, NMR studies | Mass Spectrometry, NMR |

| 15N | Metabolic tracing, NMR studies, protein interactions | Mass Spectrometry, NMR |

Fluorescent and Affinity Tagging of this compound for Mechanistic Studies

Fluorescent and affinity tags are widely used to visualize, track, and isolate peptides for mechanistic studies. These modifications facilitate investigations into this compound's cellular uptake, localization, and interactions with target molecules.

Fluorescent Labeling: Fluorophores can be covalently attached to the N-terminus or C-terminus of the peptide. Common fluorophores include fluorescein (B123965) isothiocyanate (FITC), tetramethylrhodamine (B1193902) (TAMRA), and cyanine (B1664457) dyes (e.g., Cy3, Cy5). These conjugated peptides can then be visualized using fluorescence microscopy or flow cytometry, allowing researchers to study the peptide's distribution within cells or tissues. Fluorescent labeling is also instrumental in Förster Resonance Energy Transfer (FRET) studies to investigate peptide-protein interactions or conformational changes genscript.com.

Affinity Tagging: Affinity tags, such as biotin, can be incorporated into the peptide sequence. Biotinylated this compound can be used in conjunction with streptavidin or avidin, which have a high affinity for biotin. This enables the immobilization of the peptide onto solid supports for affinity chromatography, pull-down assays, or the development of enzyme-linked immunosorbent assays (ELISAs) to identify binding partners or quantify peptide presence.

| Tag Type | Examples | Purpose | Detection Method |

| Fluorescent | FITC, TAMRA, Cy3, Cy5 | Imaging, localization, FRET studies | Fluorescence microscopy, flow cytometry |

| Affinity | Biotin | Immobilization, pull-down assays, target enrichment | Streptavidin/avidin conjugates, ELISA, Western Blot |

Stability Considerations of this compound for Research Applications

The stability of this compound is paramount for ensuring the integrity of experimental results. Factors such as chemical degradation and proper storage conditions significantly influence its efficacy and shelf-life.

Storage and Handling Protocols for Maintaining this compound Integrity in Research

Proper storage and handling are critical for preserving the integrity and activity of this compound. It is typically supplied as a lyophilized powder.

Storage:

Lyophilized Powder: For long-term storage, lyophilized this compound should be kept in a tightly sealed container, protected from moisture and light, at temperatures of -20°C or preferably -80°C novoprolabs.comhappyhormonesmd.commedchemexpress.commedchemexpress.cn. Storage at -80°C is generally recommended for up to 3 years, while storage at 2-8°C may be suitable for up to 2 years happyhormonesmd.com.

Reconstituted Solutions: Once reconstituted, this compound solutions should be stored appropriately. Recommendations vary, but generally, solutions are stable for a shorter period. Storing at -20°C for up to 1 month or at -80°C for up to 6 months is often advised for stock solutions novoprolabs.commedchemexpress.cn. Refrigerated storage (2-8°C) is also mentioned, with stability potentially lasting up to 6 weeks, provided the solution is protected from light and stored in a sealed container, avoiding frequent temperature fluctuations (e.g., not in the refrigerator door) happyhormonesmd.com.

Handling:

When handling the powder, precautions should be taken to avoid dust formation and inhalation. Adequate ventilation should be ensured, and personal protective equipment (gloves, eye protection) should be used medchemexpress.com.

When reconstituting, it is advisable to use high-purity solvents such as sterile water or appropriate buffers. If precipitation or phase separation occurs, gentle warming or sonication may aid dissolution medchemexpress.com.

Repeated freeze-thaw cycles of reconstituted solutions should be avoided to maintain peptide integrity happyhormonesmd.com.

| Form | Storage Temperature | Duration | Handling Precautions |

| Lyophilized Powder | ≤ -20°C (preferred) | Up to 3 years (at -80°C), up to 2 years (at 2-8°C) | Protect from moisture and light; keep container tightly sealed; avoid dust formation. |

| Reconstituted Solution | ≤ -20°C or 2-8°C | Up to 1 month (at -20°C), up to 6 weeks (at 2-8°C) | Protect from light; avoid repeated freeze-thaw cycles; store sealed. |

Molecular and Cellular Mechanisms of Action of Epithalon Tfa

Epigenetic Regulation by Epithalon TFA

This compound plays a significant role in epigenetic regulation, primarily through its impact on telomerase activity and its potential influence on chromatin structure.

A primary mechanism of action for this compound is its ability to modulate telomerase activity, an enzyme critical for maintaining the length of telomeres. Telomeres, the protective caps (B75204) at the ends of chromosomes, naturally shorten with each cell division, a process linked to cellular senescence and aging. This compound has been shown to activate telomerase, thereby promoting telomere elongation and potentially delaying cellular aging.

Studies have demonstrated that the addition of Epithalon peptide to telomerase-negative human fetal fibroblast cultures induces the expression of the catalytic subunit of telomerase, enhances enzymatic activity, and leads to telomere elongation medchemexpress.cnbiocompare.commedchemexpress.com. In human somatic cells, this compound has been observed to induce telomerase activity and telomere elongation, with an average increase of 33.3% nih.govpeptidesciences.com. Similar effects have been noted in aging mice, where this compound treatment resulted in increased telomere length and reduced chromosomal aberrations benchchem.com. Human fibroblast cultures exposed to Epithalon have shown significant telomere elongation within three days revolutionhealth.org.

Table 2: this compound-Induced Telomere Elongation and Telomerase Activity

| Cell Type/Model | Observed Effect of this compound | Quantitative Finding | Reference(s) |

| Human somatic cells | Induces telomerase activity | Telomere elongation (average 33.3%) | nih.govpeptidesciences.com |

| Human fetal fibroblasts | Induces telomerase activity | Telomere elongation, expression of catalytic subunit | medchemexpress.cnbiocompare.commedchemexpress.com |

| Aging mice | Increases telomere length | Reduced chromosomal aberrations, increased telomere length | benchchem.com |

| Human fibroblast cultures | Induces telomerase activity | Significant telomere elongation after 3 days | revolutionhealth.org |

| Telomerase-negative fibroblasts | Induces telomerase activity | Telomere elongation | medchemexpress.cnbiocompare.commedchemexpress.com |

This compound's interaction with histones suggests a role in epigenetic regulation beyond telomerase activity. By binding to specific histones (H1/6 and H1/3), this compound may influence chromatin structure and accessibility. This interaction is hypothesized to increase the transcriptional probability of genes involved in crucial cellular processes, such as neuronal differentiation mdpi.com. Specifically, this peptide-histone binding is proposed as a mechanism that promotes the transcription of genes like Nestin, GAP43, β Tubulin III, and Doublecortin mdpi.com.

Further research has indicated that Epithalon can bind to certain DNA sequences, particularly CAG sequences, which are known to be susceptible to DNA cytosine methylation researchgate.net. This observation leads to the hypothesis that this compound may influence epigenetic cellular activities through direct interaction with DNA or by modulating the machinery involved in DNA methylation and chromatin remodeling. While specific histone modifications (e.g., H3K4me3) have been proposed as targets for assessment via chromatin immunoprecipitation (ChIP) in studies of Epithalon's epigenetic effects benchchem.com, direct experimental confirmation of this compound-induced specific histone modifications beyond binding is still emerging.

Table 3: Epigenetic Influence via Histone Interaction and Gene Expression

| Target Protein/Gene(s) | Cell Type/Model | Observed Effect of this compound | Quantitative Finding | Reference(s) |

| Histones H1/6, H1/3 | Various cell models (in silico/experimental) | Preferential binding to specific histone sites | Binding to His-Pro-Ser-Tyr-Met-Ala-His-Pro-Ala-Arg-Lys and Tyr-Arg-Lys-Thr-Gln sites | mdpi.com |

| Nestin, GAP43, β Tubulin III, Doublecortin | Human gingival mesenchymal stem cells (hGMSCs) | Increased mRNA expression; hypothesized epigenetic regulation | 1.6–1.8 fold increase | mdpi.com |

| CAG DNA sequences | In vitro studies | Demonstrated binding to CAG sequences | Susceptible to DNA cytosine methylation | researchgate.net |

Compound List:

this compound

Ala-Glu-Asp-Gly (AEDG)

Epithalon

Epithalamin

Vilon

AANAT

pCREB

AChE

BuChE

Amyloid Precursor Protein (APP)

Histone H1/6

Histone H1/3

Nestin

GAP43

β Tubulin III

Doublecortin

Non-Coding RNA Regulation by this compound

Long non-coding RNAs (lncRNAs) are emerging as critical regulators of gene expression, influencing processes such as chromatin structure, transcriptional control, and post-transcriptional modifications frontiersin.orgnih.govnih.govbiorxiv.org. While direct evidence specifically detailing this compound's interaction with particular lncRNAs is limited in the reviewed literature, the peptide's established epigenetic modulation capabilities suggest a potential role in this regulatory landscape. This compound has been shown to interact with histone proteins, including H1/6 and H1/3, and DNA regulatory regions researchgate.netmdpi.com. These interactions can alter chromatin accessibility and modify gene expression patterns, a mechanism that often involves or is influenced by lncRNAs. By binding to histones, this compound may facilitate or inhibit the recruitment of transcription factors and chromatin-modifying complexes, thereby indirectly impacting the expression or function of lncRNAs that are integral to epigenetic regulation. Further research is needed to delineate the specific interactions between this compound and the non-coding RNA transcriptome.

Gene Expression and Protein Synthesis Regulation by this compound

This compound significantly influences cellular processes by modulating gene expression and protein synthesis, playing a role in cellular differentiation and function.

Transcriptional Control Mechanisms of this compound

This compound has been demonstrated to upregulate the transcription of genes critical for neuronal differentiation, such as Nestin and GAP43 mdpi.combenchchem.comnih.govnih.gov. These genes are key markers associated with neurogenesis and neuronal development. Furthermore, studies indicate that this compound can lead to the reactivation of ribosomal genes through chromatin deheterochromatinization benchchem.com. This process suggests a mechanism by which the peptide can enhance the cell's capacity for protein synthesis. This compound also influences the expression of specific transcription factors and enzymes involved in cellular signaling and regulation. For instance, it has shown effects on the expression of the transcription factor pCREB and the enzyme AANAT in pinealocyte cultures, potentially linking its action to neuroendocrine regulation nih.gov. The epigenetic modulation via histone binding and interaction with DNA regulatory regions is a proposed mechanism underlying these transcriptional effects researchgate.netmdpi.com.

Signal Transduction Pathway Modulation by this compound

This compound's cellular effects are also mediated through its influence on key signal transduction pathways, which orchestrate cellular responses to external stimuli and internal cues.

MAPK/ERK Signaling Pathway Alterations

The Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, differentiation, survival, and metabolism nih.gov. Research has identified the MAPK/ERK pathway as an area of interest in studies involving this compound medchemexpress.commedchemexpress.comabmole.commedchemexpress.cnbioscience.co.ukselleckchem.com. While specific mechanisms by which this compound directly modulates the MAPK/ERK pathway are not extensively elaborated in the reviewed literature, its known effects on gene expression and cellular differentiation suggest a potential involvement in this signaling cascade. For example, activators of telomerase reverse transcriptase (TERT) have been shown to promote TERT transcription via the MEK/ERK/AP-1 signaling cascade medchemexpress.eu, hinting at potential crosstalk.

PI3K/Akt/mTOR Signaling Axis Perturbations

The Phosphoinositide 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling axis is a highly conserved pathway fundamental to cell survival, growth, proliferation, and metabolism nih.gov. This pathway is frequently dysregulated in various diseases, including cancer. This compound has been associated with research exploring this signaling axis medchemexpress.comabmole.commedchemexpress.cnselleckchem.comglpbio.comtargetmol.com. The pathway's central role in promoting cell survival and growth aligns with this compound's observed effects on cellular regeneration and longevity. However, detailed studies directly elucidating how this compound modulates specific components or downstream effectors of the PI3K/Akt/mTOR pathway are limited in the current literature.

Data Tables

Table 1: Gene and Protein Expression Modulation by this compound

| Target Gene/Protein | Observed Effect | Associated Biological Process | Key References |

| Nestin | Upregulation | Neurogenesis, Neuronal Differentiation | mdpi.combenchchem.comnih.govnih.gov |

| GAP43 | Upregulation | Neurogenesis, Neuronal Development | mdpi.combenchchem.comnih.govnih.gov |

| Ribosomal Genes | Reactivation | Protein Synthesis | benchchem.com |

| pCREB | Modulation | Transcription, Signal Transduction | nih.gov |

| AANAT | Modulation | Melatonin Synthesis | nih.gov |

| β Tubulin III | Increased | Neuronal Differentiation | nih.gov |

| Doublecortin | Increased | Neuronal Differentiation | nih.gov |

Table 2: Epigenetic Mechanisms of this compound

| Mechanism Type | Molecular Target(s) | Hypothesized Effect | Key References |

| Histone Binding | Histones (e.g., H1/6, H1/3) | Alters chromatin structure, potentially increasing transcription probability. | researchgate.netmdpi.com |

| DNA Interaction | Promoter Regions | Modulates gene expression patterns. | researchgate.netmdpi.com |

| Chromatin Deheterochromatinization | Chromatin Structure | Facilitates gene reactivation (e.g., ribosomal genes). | benchchem.com |

Compound Name List

this compound

Epithalon

Epithalamin

AEDG peptide

Nestin

GAP43

pCREB

AANAT

β Tubulin III

Doublecortin

Histones (H1, H1/3, H1/6, H2b, H3, H4)

TERT

AP-1

MEK

ERK

PI3K

Akt

mTOR

Interleukin-2 (IL-2)

Insulin-degrading enzyme (IDE)

Neprilysin (NEP)

Cyclic Nucleotide Signaling Pathways

The available research does not offer specific information on the influence of this compound on cyclic nucleotide signaling pathways, such as those involving cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP). These pathways are known to regulate a myriad of biological processes, including cell growth and energy homeostasis, but their specific interaction with this compound has not been detailed in the examined studies.

Cellular Processes Influenced by this compound

This compound has demonstrated effects across several critical cellular processes, including proliferation, differentiation, programmed cell death, and senescence.

Cell Proliferation and Growth Regulation

This compound has been observed to influence cell proliferation and growth regulation by promoting cellular longevity and affecting gene expression related to cell growth. Studies on human fibroblast cultures have indicated that Epithalon treatment can prolong cell division cycles, allowing cells to divide beyond the typical Hayflick limit. For instance, control human fibroblast cultures senesced after approximately 34 divisions, whereas Epithalon-treated cells continued to divide beyond 44 passages, with evidence of telomere elongation benchchem.comjack-news.dewikipedia.orgresearchgate.net.

Furthermore, research on human gingival mesenchymal stem cells (hGMSCs) has shown that this compound can increase the synthesis and mRNA expression of neurogenic differentiation markers, including Nestin and GAP43, by 1.6 to 1.8 times. Similar increases were noted for β Tubulin III and Doublecortin mdpi.comnih.gov. In animal models, this compound has been shown to increase the lifespan of mice and fruit flies medchemexpress.cnglpbio.commedchemexpress.cn. It also appears to slow down the age-related decline of estrous function in mice and reduce the frequency of chromosome aberrations in bone marrow cells glpbio.com.

Table 1: Comparative Cell Division Potential in Fibroblast Cultures

| Cell Culture Type | Treatment | Approximate Division Limit (Passages) | Reference |

| Human Fibroblasts | Control | ~34 | benchchem.com |

| Human Fibroblasts | Epithalon | >44 | benchchem.com |

Table 2: Impact of this compound on Neurogenic Marker mRNA Expression in hGMSCs

| Marker | Fold Increase in mRNA Expression | Reference |

| Nestin | 1.6 – 1.8 | mdpi.comnih.gov |

| GAP43 | 1.6 – 1.8 | mdpi.comnih.gov |

| β Tubulin III | 1.6 – 1.8 | mdpi.comnih.gov |

| Doublecortin | 1.6 – 1.8 | mdpi.comnih.gov |

Cellular Differentiation and Reprogramming

This compound has demonstrated a capacity to influence cellular differentiation. In studies involving Xenopus laevis pluripotent cells, Epithalon treatment at concentrations of 10 ng/mL, 50 ng/mL, and 100 ng/mL resulted in the differentiation of cells into both epidermal and neural tissues, an effect not observed in control cultures nih.gov. Additionally, this compound has been shown to induce neuronal cell differentiation in retinal cells and human periodontal ligament stem cells mdpi.comnih.gov. Specifically, it increased the synthesis of neurogenic differentiation markers such as Nestin, GAP43, β Tubulin III, and Doublecortin in human gingival mesenchymal stem cells mdpi.comnih.gov.

Apoptosis and Necroptosis Pathways

While direct modulation of major apoptosis and necroptosis signaling cascades by this compound is not extensively detailed in the provided literature, one study indicated a protective role in oocyte health. In vitro studies showed that this compound decreased the incidence of oocyte apoptosis, suggesting a potential role in preserving cellular integrity under stress nih.gov.

Cellular Senescence Mechanisms

This compound's primary mechanism of action, the activation of telomerase and subsequent telomere elongation, is intrinsically linked to the delay of cellular senescence. By maintaining telomere length, this compound helps to prevent the cellular aging process that occurs with telomere shortening jack-news.dewikipedia.orgresearchgate.netmedchemexpress.cnglpbio.commedchemexpress.cnrevolutionhealth.orgpeptidesociety.orgmedchemexpress.comhubmeded.commedchemexpress.com. Evidence from human fibroblast cultures shows that Epithalon treatment extends their proliferative potential, delaying the onset of replicative senescence benchchem.comjack-news.dewikipedia.orgresearchgate.net. Clinical studies in elderly individuals have also reported increased telomere lengths in blood cells following Epithalon treatment, supporting its potential to rejuvenate cellular aging markers benchchem.comwikipedia.orgrevolutionhealth.org.

Neurochemical and Neurotrophic Signaling by this compound

This compound influences the central nervous system through various signaling pathways, impacting neurotransmitter systems and neurotrophic factors.

Neurotransmitter System Regulation

Research suggests that this compound can modulate neurotransmitter systems, particularly within the hypothalamus. Studies investigating premature aging models in female rats indicated that this compound administration could correct impairments in the hypothalamic-pituitary-gonadal axis. Specifically, it was shown to reinstate normal daily dynamics of neurotransmitters in hypothalamic regions crucial for gonadotropin-releasing hormone (GnRH) production and release. This modulation was observed in the context of environmental stressors like permanent artificial lighting and exposure to the neurotoxic xenobiotic 1,2-dimethylhydrazine, suggesting a role in mitigating adverse ecological impacts on reproductive functions. The peptide's activity in regulating dopamine (B1211576) levels in arcuate nuclei post-1,2-dimethylhydrazine injection has also been noted, further highlighting its influence on hypothalamic neurotransmitter balance researchgate.netnih.gov.

Brain-Derived Neurotrophic Factor (BDNF) Pathway Interactions

While direct interactions between this compound and the Brain-Derived Neurotrophic Factor (BDNF) pathway are not extensively detailed in the provided literature, BDNF itself is a critical neurotrophin involved in neuronal survival, growth, differentiation, and synaptic plasticity tulane.eduum.esfrontiersin.org. BDNF exerts its effects primarily through the tropomyosin-related kinase B (TrkB) receptor. Its dysregulation is implicated in various neurological and psychiatric disorders tulane.edu. This compound's general neuroprotective effects, observed in some studies, might indirectly relate to BDNF signaling, though specific molecular crosstalk has not been established in the reviewed material. Some research indicates that this compound can increase neuronal activity and has neuroprotective effects glpbio.commedchemexpress.com. Additionally, studies on Epithalon (without specifying TFA salt) suggest it may stimulate cortical neurons and increase levels of phosphor-CREB, a protein important in learning and memory, which can be influenced by BDNF signaling alzdiscovery.org.

Endocrine System Modulation at the Cellular Level by this compound

This compound demonstrates significant influence on the endocrine system, particularly concerning the pineal gland and the hypothalamic-pituitary axis.

Hypothalamic-Pituitary Axis Influence

This compound has been shown to influence the hypothalamic-pituitary axis, a key regulator of hormonal balance. As mentioned in section 3.8.1, it can correct impairments in the hypothalamic-pituitary-gonadal axis, particularly in models of premature reproductive aging researchgate.netnih.gov. The peptide's ability to normalize neurotransmitter dynamics in hypothalamic regions involved in GnRH secretion highlights its impact on the axis's regulatory functions researchgate.netnih.gov. Furthermore, the pineal gland itself, which this compound modulates, plays a role in regulating the activity of the anterior pituitary and maintaining levels of gonadotropins peptidesociety.orggoogleapis.com. By influencing the pineal gland's function, this compound indirectly impacts the broader hypothalamic-pituitary system.

Biological Activities and Mechanistic Insights from Pre Clinical Models of Epithalon Tfa

In Vitro Studies on Epithalon TFA Activity

In vitro research utilizing cell cultures has been instrumental in exploring the direct cellular and molecular effects of this compound. These studies have spanned various cell types, including established cell lines, primary cells, and stem cells, providing insights into its potential mechanisms of action at a fundamental biological level.

Studies using immortalized cell lines have been pivotal in understanding the molecular pathways modulated by Epithalon. A significant focus of this research has been on the peptide's influence on telomerase activity. In telomerase-negative human fetal fibroblast cultures, the addition of Epithalon induced the expression of the catalytic subunit of telomerase, leading to enzymatic activity and subsequent telomere elongation medchemexpress.compeptidesciences.comresearchgate.netnih.govsemanticscholar.org. This suggests a potential for Epithalon to reactivate the telomerase gene in somatic cells, thereby extending their proliferative lifespan medchemexpress.compeptidesciences.comresearchgate.netnih.govsemanticscholar.org.

In HeLa cell cultures, which are telomerase-positive, Epithalon was also shown to influence telomere length universalbiologicals.com. Furthermore, investigations using human neuroblastoma NB7 cells revealed that Epithalon could modulate the mRNA expression of neprilysin and insulin-degrading enzyme, although the observed increase was not statistically significant universalbiologicals.com. Research on the human monocyte/macrophage THP-1 cell line has explored the peptide's role in regulating proliferative activity and inflammatory pathways nih.gov.

| Cell Line | Key Findings |

| Human Fetal Fibroblasts | Induced expression and activity of telomerase, leading to telomere elongation. medchemexpress.compeptidesciences.comresearchgate.net |

| HeLa Cells | Demonstrated the ability of Epithalon to permeate the cell membrane and nucleus; influenced telomere length. universalbiologicals.com |

| Human Neuroblastoma NB7 | Modulated mRNA expression of neprilysin and insulin-degrading enzyme. universalbiologicals.com |

| THP-1 (Monocyte/Macrophage) | Investigated for regulation of proliferative activity and inflammatory pathways. nih.gov |

Primary cell cultures, which are derived directly from tissues, offer a model system that more closely resembles the in vivo environment. Studies with Epithalon in such models have revealed tissue-specific effects. In cultures of isolated rat retinal cells, Epithalon, at a concentration of 10 ng/mL, was found to induce active proliferation of both pigmented and retinal epithelial cells, with optimal effects observed after 28 days universalbiologicals.com.

Research on isolated rat hepatocytes has focused on the peptide's effect on protein synthesis universalbiologicals.com. In cultured rat pinealocytes, Epithalon, along with another peptide Vilon, was shown to impact the levels of arylalkylamine-N-acetyltransferase (AANAT) and cyclic AMP-responsive element-binding protein (pCREB), suggesting a direct influence on melatonin (B1676174) synthesis pathways within these cells universalbiologicals.com. Furthermore, in vitro experiments with splenocytes from CBA mice demonstrated that Epithalon could significantly increase the mRNA levels of interleukin-2 (IL-2) after just 5 hours of exposure universalbiologicals.comnih.gov. Studies on human thymocytes have examined the impact of Epithalon on the aging process of these immune cells universalbiologicals.com.

| Primary Cell Type | Origin | Key Findings |

| Retinal Cells | Rat | Induced proliferation of pigmented and retinal epithelial cells. universalbiologicals.com |

| Hepatocytes | Rat | Investigated for effects on protein synthesis. universalbiologicals.com |

| Pinealocytes | Rat | Influenced levels of AANAT and pCREB, suggesting a direct effect on melatonin synthesis. universalbiologicals.com |

| Splenocytes | CBA Mice | Elevated mRNA levels of interleukin-2 (IL-2). universalbiologicals.comnih.gov |

| Thymocytes | Human | Studied for its impact on the cellular aging process. universalbiologicals.com |

Organotypic slice cultures maintain the three-dimensional architecture of a tissue, providing a valuable ex vivo model. Despite the utility of this technique for studying complex tissue responses, there is a notable lack of published research specifically investigating the effects of this compound in organotypic slice culture models. While one study mentioned the use of organotypic cultures of rat skin explants to demonstrate anti-aging activities of Epithalon through the quantification of various molecular markers, detailed methodologies and extensive findings in this specific culture system are not widely available nih.gov. This represents a significant gap in the preclinical research landscape of this peptide.

The influence of Epithalon on stem cells has been an area of active investigation, with studies suggesting a role in modulating stem cell differentiation. In undifferentiated human periodontal ligament stem cells, Epithalon treatment was associated with a non-statistically significant increase in the expression of the neuronal differentiation markers Growth Associated Protein 43 (GAP43) and Nestin universalbiologicals.com. However, in human gingival mesenchymal stem cells, Epithalon was found to significantly increase the transcription of Nestin and GAP43, as well as β-tubulin III and Doublecortin, indicating a potential to promote neurogenesis nih.govmdpi.com. The proposed mechanism for this is through an epigenetic regulation of gene expression, potentially involving the binding of the peptide to histones, which could increase the transcription of genes involved in neuronal differentiation mdpi.comnih.gov.

| Stem Cell Type | Key Findings | Proposed Mechanism |

| Human Periodontal Ligament Stem Cells | Non-significant increase in neuronal differentiation markers (GAP43, Nestin). universalbiologicals.com | Not elucidated. |

| Human Gingival Mesenchymal Stem Cells | Significant increase in transcription of neurogenic differentiation markers (Nestin, GAP43, β-tubulin III, Doublecortin). nih.govmdpi.com | Epigenetic regulation of gene expression via histone binding. mdpi.comnih.gov |

Animal Model Research for Mechanistic Elucidation of this compound

Animal models, particularly rodents, have been employed to understand the systemic biological effects of this compound and to elucidate the underlying mechanisms of its observed activities in a whole-organism context.

In various strains of mice, long-term administration of Epithalon has been associated with a range of systemic effects. Studies in Swiss-derived SHR mice showed that while Epithalon did not affect food consumption, body weight, or mean lifespan, it did slow the age-related decline in estrous function and decreased the frequency of chromosome aberrations in bone marrow cells by 17.1% medchemexpress.comresearchgate.net. Notably, it increased the lifespan of the last 10% of survivors by 13.3% and the maximum lifespan by 12.3% researchgate.net. Furthermore, Epithalon treatment was found to inhibit the development of leukemia in these mice researchgate.net. The peptide has also been reported to have an inhibitory effect on the development of spontaneous tumors in mice medchemexpress.compeptidesciences.comuniversalbiologicals.com.

Mechanistic studies in mice have pointed towards an enhancement of immune function, with Epithalon observed to increase the CD4+ population of bone marrow cells in aged mice nih.gov. In rats, Epithalon has been shown to prolong the functional integrity of the retina in Campbell rats with hereditary Retinitis Pigmentosa medchemexpress.comsemanticscholar.orguniversalbiologicals.com. Additionally, in male rats, the precursor to Epithalon, Epithalamin, was found to exert a direct antioxidant effect and stimulate the expression of antioxidant enzymes such as SOD and ceruloplasmin nih.gov. Research has also indicated that Epithalon can induce retinal cell differentiation and normalize renal function in a rat model of pathology nih.gov.

| Animal Model | Key Systemic Effects & Mechanistic Insights |

| Swiss-derived SHR Mice | Slowed age-related decline in estrous function; decreased chromosomal aberrations in bone marrow; increased maximum lifespan; inhibited leukemia development. medchemexpress.comresearchgate.net |

| Mice (General) | Inhibited development of spontaneous tumors; enhanced immune function (increased CD4+ cells in aged mice). medchemexpress.compeptidesciences.comuniversalbiologicals.comnih.gov |

| Campbell Rats | Prolonged functional integrity of the retina in a model of hereditary Retinitis Pigmentosa. medchemexpress.comsemanticscholar.orguniversalbiologicals.com |

| Rats (General) | Precursor (Epithalamin) showed direct antioxidant effects and stimulated antioxidant enzyme expression; induced retinal cell differentiation; normalized renal function in a pathology model. nih.govnih.gov |

Rodent Models for Systemic Biological Effects

Central Nervous System Functionality and Connectivity Studies

Pre-clinical research in rodent models suggests that this compound exerts notable effects on the central nervous system (CNS). Studies have demonstrated that intranasal administration of Epithalon can enhance spontaneous neuronal activity within the parietal and frontal neocortex regions of Wistar rats, as measured by an increased frequency of neuronal discharge nih.gov. The most significant increase in activity was observed between 5 and 7 minutes following administration nih.gov.

Further mechanistic investigations indicate that Epithalon may cross the blood-brain barrier and stimulate cortical neurons alzdiscovery.org. Its neuroprotective potential is also linked to its ability to increase levels of phosphor-CREB, a DNA-binding protein that plays a critical role in learning and memory processes alzdiscovery.orgrestorativemedicine.org. In addition to modulating neuronal activity, Epithalon has been shown to stimulate neurogenesis restorativemedicine.org. Research using human stem cells has revealed that the peptide can epigenetically regulate the gene expression and protein synthesis of neuronally differentiated cells, thereby increasing the synthesis of several markers associated with neurogenic differentiation restorativemedicine.org.

Endocrine System Homeostasis Investigations

This compound has been extensively studied for its regulatory effects on the neuroendocrine system, with a primary focus on the pineal gland's functions. A significant body of research highlights its ability to influence melatonin synthesis nih.govresearchgate.net. In studies involving pinealocyte cultures, Epithalon was found to affect the expression of the pCREB transcription factor and the AANAT enzyme, which are key elements underlying the peptide's regulation of pineal cell activity and, consequently, melatonin production nih.gov.

In vivo studies using animal models have corroborated these findings. Research on aged monkeys demonstrated that Epithalon treatment could restore the circadian rhythms of melatonin production medchemexpress.comglpbio.comglpbio.com. This regulatory effect extends to other hormonal pathways; for instance, the same studies in old monkeys showed a restoration of cortisol production rhythms medchemexpress.com. Further research in pinealectomized Wistar rats revealed that Epithalon could modify the behavior of gastric endocrine cells, including serotonin-producing, gastrin-producing, and somatostatin-producing cells, suggesting a direct impact on the gastrointestinal endocrine system nih.govmdpi.com. In female rats, Epithalon administration was also found to reinstate the normal daily dynamics of neurotransmitters in hypothalamic regions, which are crucial for the production and release of gonadotropin-releasing hormone researchgate.net.

Immune System Response and Modulation in Vivo

In vivo pre-clinical studies have identified this compound as a modulator of the immune system. Research on splenocytes from CBA mice showed that Epithalon significantly affects the mRNA levels of interleukin-2 (IL-2), a key cytokine in the immune response nih.govresearchgate.net. Further investigations under mild stress conditions revealed that Epithalon administration could lead to a regioselective decrease in IL-2 expression in various hypothalamic nuclei researchgate.net.

Studies using rat-derived pineal gland cultures to investigate lymphocyte differentiation showed that Epithalon decreased the quantity of undifferentiated CD5+ cells while increasing the expression of the B-cell marker CD20. nih.gov It did not, however, appear to influence mature CD4+ and CD8+ T cells, leading to the hypothesis that Epithalon may specifically enhance the development of lymphocyte precursors into B cells nih.gov. Other research has noted its ability to modulate the mitogenic activity of murine thymocytes nih.govresearchgate.net.

Cardiovascular and Metabolic Parameter Regulation

Pre-clinical investigations in non-human primates have provided insights into the role of this compound in regulating cardiovascular and metabolic health. In a study involving old rhesus monkeys, administration of Epithalon led to a decrease in the basal levels of both glucose and insulin nih.govresearchgate.net.

The study further examined glucose metabolism by performing glucose tolerance tests. Following glucose administration, the old monkeys treated with Epithalon exhibited a significant increase in the glucose 'disappearance' rate and a normalization of plasma insulin dynamics nih.govresearchgate.net. These findings suggest an improvement in glucose tolerance and insulin sensitivity. While some clinical trials in humans have suggested benefits in normalizing carbohydrate and lipid metabolism, the pre-clinical evidence from primate models provides a direct biological basis for these observations alzdiscovery.orgwikipedia.org.

Non-Rodent Animal Models for Broader Physiological Insight

To understand the physiological effects of this compound beyond rodent models, researchers have utilized other species, most notably non-human primates. Studies in old rhesus monkeys have been particularly valuable, demonstrating that Epithalon can restore age-related disturbances in endocrine function. These studies showed a normalization of the circadian rhythms of melatonin and cortisol production medchemexpress.comglpbio.comglpbio.comwikipedia.org. Furthermore, these primate models were instrumental in revealing Epithalon's positive impact on metabolic parameters, including the reduction of elevated basal glucose and insulin levels and the improvement of glucose tolerance nih.govresearchgate.net.

Research has also extended to other non-rodent models. Studies in fruit flies have reported that Epithalon can increase lifespan alzdiscovery.orgmedchemexpress.comglpbio.com. In experiments with Chinchilla rabbits, dansyl-labeled Epithalon was shown to be swiftly integrated into metabolic processes in nearly all maternal and fetal tissues, both in normal pregnancies and in cases of placental insufficiency researchgate.net.

Biomarker Analysis in Pre-clinical this compound Research

Gene Expression Biomarkers

Biomarker analysis in pre-clinical settings has focused on gene expression to elucidate the molecular mechanisms of this compound. A primary area of investigation has been its effect on telomerase activity. In human fetal fibroblast cultures, Epithalon was found to induce the expression of the catalytical subunit of the telomerase enzyme, leading to telomere elongation medchemexpress.comnih.gov. This reactivation of the telomerase gene in somatic cells is considered a key mechanism for its geroprotective effects medchemexpress.comnih.gov.

In the context of the central nervous system, Epithalon has been shown to epigenetically regulate genes involved in neurogenesis. Studies using human gingival mesenchymal stem cells reported that the peptide increased the mRNA expression of several neurogenic differentiation markers by 1.6 to 1.8 times mdpi.com. These markers include Nestin, GAP43, β Tubulin III, and Doublecortin restorativemedicine.orgmdpi.com. Furthermore, research has demonstrated that Epithalon can modulate the expression of human clock genes, such as Clock and Cry2, which is linked to its ability to restore melatonin production researchgate.net.

| Gene Category | Biomarker | Observed Effect | Model System |

| Telomere Maintenance | Telomerase Catalytical Subunit | Increased Expression | Human Fetal Fibroblasts |

| Neurogenesis | Nestin | 1.6-1.8x Increase in mRNA | Human Gingival Stem Cells |

| Neurogenesis | GAP43 | 1.6-1.8x Increase in mRNA | Human Gingival Stem Cells |

| Neurogenesis | β Tubulin III | 1.6-1.8x Increase in mRNA | Human Gingival Stem Cells |

| Neurogenesis | Doublecortin | 1.6-1.8x Increase in mRNA | Human Gingival Stem Cells |

| Circadian Rhythm | Clock | Decreased Expression | Human Leukocytes |

| Circadian Rhythm | Cry2 | Doubled Expression | Human Leukocytes |

| Immune Response | Interleukin-2 (IL-2) | Altered mRNA Levels | CBA Mouse Splenocytes |

Protein Expression Biomarkers

Preclinical investigations into the biological activities of this compound have identified several protein and gene expression biomarkers that are modulated by this tetrapeptide. These studies, primarily conducted in vitro and in animal models, provide insights into the molecular mechanisms underpinning its observed effects.

In human gingival mesenchymal stem cells, the peptide Ala-Glu-Asp-Gly (AEDG), the active component of this compound, has been shown to upregulate the expression of genes and proteins associated with neurogenesis. Specifically, it increased the mRNA expression of Nestin, GAP43, β-Tubulin III, and Doublecortin by 1.6 to 1.8 times. researchgate.netnih.gov This was accompanied by an increased synthesis of these neurogenic differentiation markers. researchgate.netnih.gov The proposed mechanism for this involves an epigenetic regulation of gene expression. researchgate.net

Further studies have highlighted Epithalon's influence on key enzymes and regulatory proteins. It has been demonstrated to induce the expression of the catalytical subunit of telomerase and stimulate its enzymatic activity, leading to telomere elongation in human fetal fibroblast cultures. particlepeptides.com In pinealocyte cultures, Epithalon has been shown to affect the expression of the pCREB transcription factor and the AANAT enzyme, which are crucial for melatonin synthesis. nih.gov

Epithalon also appears to modulate the immune system at the molecular level. In vitro experiments with splenocytes from CBA mice revealed a significant effect on the mRNA levels of interleukin-2 (IL-2). nih.gov Additionally, in thymic epithelial cells, the AEDG peptide has been found to regulate the synthesis of IL-1β and IL-7. mdpi.com

The tables below summarize the key protein expression biomarkers influenced by this compound based on available preclinical research.

Table 1: Upregulated Protein and Gene Expression Biomarkers by this compound

| Biomarker | Cell/Tissue Type | Model | Finding |

|---|---|---|---|

| Nestin | Human Gingival Mesenchymal Stem Cells | In vitro | Increased mRNA expression and protein synthesis. researchgate.netnih.gov |

| GAP43 | Human Gingival Mesenchymal Stem Cells | In vitro | Increased mRNA expression and protein synthesis. researchgate.netnih.gov |

| β-Tubulin III | Human Gingival Mesenchymal Stem Cells | In vitro | Increased mRNA expression and protein synthesis. researchgate.netnih.gov |

| Doublecortin | Human Gingival Mesenchymal Stem Cells | In vitro | Increased mRNA expression and protein synthesis. researchgate.netnih.gov |

| Telomerase | Human Fetal Fibroblasts | In vitro | Induced expression of the catalytical subunit and enzymatic activity. particlepeptides.com |

| pCREB | Pinealocytes | In vitro | Influenced expression. nih.gov |

| AANAT | Pinealocytes | In vitro | Influenced expression. nih.gov |

| Interleukin-2 (IL-2) | Mouse Splenocytes | In vitro | Altered mRNA levels. nih.gov |

| Interleukin-1β (IL-1β) | Thymic Epithelial Cells | In vitro | Regulated synthesis. mdpi.com |

| Interleukin-7 (IL-7) | Thymic Epithelial Cells | In vitro | Regulated synthesis. mdpi.com |

Metabolomic and Lipidomic Profiling

A thorough review of the available scientific literature indicates that preclinical studies focusing on the metabolomic and lipidomic profiling of this compound have not been published. While the antioxidant properties of Epithalon have been noted, which may suggest an influence on metabolic pathways related to oxidative stress, specific and comprehensive metabolomic or lipidomic analyses are not present in the reviewed research. researchgate.net Therefore, the direct impact of this compound on the broader metabolic and lipid profiles in preclinical models remains an uninvestigated area.

Comparative Biological Activity of this compound with Related Peptides

Structure-Activity Relationship (SAR) Studies in Biological Systems

Detailed structure-activity relationship (SAR) studies for this compound are limited in the available scientific literature. However, some comparative studies with structurally similar peptides provide initial insights.

One study compared the effects of the tetrapeptide Ala-Glu-Asp-Gly (Epithalon) with Lys-Glu-Asp-Gly on the morphology of the thymus in hypophysectomized birds. The findings indicated that while both peptides promoted the recovery of thymic structures, the anterior pituitary peptide (Lys-Glu-Asp-Gly) had a more pronounced effect than the posterior pituitary peptide (Ala-Glu-Asp-Gly). nih.gov This suggests that the N-terminal amino acid (Alanine vs. Lysine) plays a significant role in the biological activity of this peptide class concerning thymic restoration.

Another study noted that while Epithalon increased the total dendritic length and the number of junctions in neurons, other peptides examined in the same study demonstrated marginally superior outcomes, though these other peptides were not specified in the available text. nih.gov This indicates that slight modifications to the peptide structure could enhance its neurogenic activity.

Synergistic and Antagonistic Effects with Other Research Compounds

There is a notable absence of published preclinical studies investigating the synergistic or antagonistic effects of this compound when combined with other research compounds. A recent comprehensive review of Epithalon highlighted that future studies should include investigations into food-drug and drug-drug interactions, indicating that this is a significant gap in the current body of research. nih.govresearchgate.net Specific drug interactions with Epithalon are not well-established, and caution is advised when considering its combination with other medications in a research context. genemedics.com

Advanced Analytical and Bioanalytical Methodologies for Epithalon Tfa Research

Spectroscopic Characterization Techniques for Epithalon TFA

Spectroscopy provides fundamental insights into the molecular structure, conformation, and purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD) are indispensable tools in its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the precise three-dimensional structure of molecules in solution. For a peptide like Epithalon, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) provide unambiguous confirmation of its amino acid sequence (Ala-Glu-Asp-Gly) and the integrity of its covalent bonds.

In a typical analysis, the chemical shifts of protons (¹H NMR) within each amino acid residue are measured. These shifts are sensitive to the local chemical environment and can confirm the presence and connectivity of each residue. chemrxiv.org For instance, the characteristic signals for the alpha-protons (Hα), amide protons (HN), and side-chain protons of Alanine (B10760859), Glutamic Acid, Aspartic Acid, and Glycine (B1666218) can be identified and assigned. researchgate.netuzh.ch Studies on similar short, linear peptides provide reference "random-coil" chemical shift values, which serve as a baseline for structural analysis. researchgate.net Deviations from these values can indicate the presence of stable secondary structures. Furthermore, ¹⁹F NMR can be employed to specifically detect and quantify the trifluoroacetate (B77799) counter-ion, confirming the salt form of the peptide. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Amino Acid Residues in a Tetrapeptide Context (Random Coil, in D₂O) Note: These are approximate values and can vary based on pH, temperature, and neighboring residues.

| Amino Acid Residue | Proton | Approximate Chemical Shift (ppm) |

| Alanine (Ala) | Hα | ~4.35 |

| Hβ | ~1.47 | |

| Glutamic Acid (Glu) | Hα | ~4.30 |

| Hβ | ~2.10 | |

| Hγ | ~2.55 | |

| Aspartic Acid (Asp) | Hα | ~4.55 |

| Hβ | ~2.80 | |

| Glycine (Gly) | Hα | ~3.96 |

| Data derived from reference studies on linear tetrapeptides. researchgate.netresearchgate.net |

Mass Spectrometry (MS) for Purity and Identity Verification in Research Samples

Mass Spectrometry (MS) is a cornerstone technique for verifying the identity and purity of synthetic peptides like this compound. nih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination. For Epithalon (C₁₄H₂₂N₄O₉), the expected monoisotopic mass is approximately 390.14 Da. novoprolabs.com Electrospray ionization (ESI) is a common method used to gently ionize the peptide, often producing a protonated molecular ion [M+H]⁺ at an m/z of ~391.15.

Tandem mass spectrometry (MS/MS) is further used to confirm the amino acid sequence. nih.gov The parent ion is isolated and fragmented, typically through collision-induced dissociation (CID), which preferentially cleaves the peptide backbone's amide bonds. This process generates a predictable series of fragment ions, known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uab.eduresearchgate.net The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. The presence of impurities, such as deletion sequences or incompletely deprotected peptides, can also be detected as ions with different m/z values. almacgroup.com

Table 2: Theoretical m/z Values for Epithalon ([M+H]⁺) and its Primary Fragment Ions

| Ion Type | Sequence | Theoretical Monoisotopic m/z |

| b-ions | ||

| b₁ | A | 72.04 |

| b₂ | AE | 201.08 |

| b₃ | AED | 316.11 |

| y-ions | ||

| y₁ | G | 76.04 |

| y₂ | DG | 191.07 |

| y₃ | EDG | 320.11 |

| Parent Ion | AEDG | 391.15 ([M+H]⁺) |

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an invaluable tool for investigating the secondary structure and conformational changes of peptides in solution. subr.edu The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) is dominated by the absorption of the peptide bond amide chromophores.

The shape and magnitude of the CD spectrum are characteristic of different types of secondary structures. For example, an α-helix produces a distinct spectrum with negative bands around 222 nm and 208 nm and a positive band around 193 nm. A β-sheet shows a negative band near 218 nm and a positive band near 195 nm. A peptide that lacks a defined, ordered structure is said to be in a "random coil" conformation, which is characterized by a strong negative band near 197 nm. mdpi.com

For a short, linear peptide like Epithalon, it is generally expected to exist predominantly in a random coil conformation in aqueous solution. nih.gov However, CD spectroscopy can be used to study how its conformation might change in response to different environmental conditions, such as solvent polarity or interaction with other molecules, and to detect any propensity for forming ordered structures like β-turns. nih.govrsc.org

Chromatographic Separation and Quantification of this compound

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures, including crude synthesis products and biological samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the standard method for assessing the purity of synthetic peptides. mtoz-biolabs.com In RP-HPLC, the peptide is separated based on its hydrophobicity. A non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724). altabioscience.com

Trifluoroacetic acid (TFA) is commonly added to the mobile phase at a low concentration (e.g., 0.1%). waters.com As a strong ion-pairing agent, TFA protonates the peptide's carboxylic acid groups and interacts with its basic residues, which masks unwanted interactions with the stationary phase and results in sharper, more symmetrical peaks and improved chromatographic resolution. lcms.cz The peptides are eluted by a gradient of increasing organic solvent concentration. The eluting compounds are detected by UV absorbance, typically at a wavelength of 214-220 nm where the peptide bond absorbs strongly. altabioscience.com The purity is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram. Purity levels for research-grade Epithalon are often reported to be greater than 98% or 99%. novoprolabs.commedchemexpress.com

Table 3: Typical Parameters for RP-HPLC Purity Analysis of this compound

| Parameter | Typical Value / Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Absorbance at 214 nm or 220 nm |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalysis in Research Models

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hybrid technique is the gold standard for quantifying peptides and proteins in complex biological matrices like plasma, serum, or tissue homogenates in research models. researchgate.netnih.gov

For the bioanalysis of Epithalon, a sample (e.g., plasma) would first undergo preparation, which might involve protein precipitation and/or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. An internal standard, often a stable isotope-labeled version of the peptide, is added at the beginning of the process to account for any sample loss during preparation and analysis. nih.gov

The prepared sample is then injected into the LC-MS system. The LC part separates Epithalon from other endogenous components. The eluent from the column flows directly into the mass spectrometer, which is typically operated in a targeted mode like multiple reaction monitoring (MRM). In MRM, the mass spectrometer is set to specifically monitor for the m/z of the Epithalon parent ion and one or more of its specific fragment ions. This high degree of specificity allows for accurate quantification even at very low concentrations, overcoming the challenges of matrix interference that can affect other methods. youtube.comtechnologynetworks.com The development of such assays is crucial for pharmacokinetic and biomarker studies in preclinical research. researchgate.net

Capillary Electrophoresis for this compound Characterization

Capillary electrophoresis (CE) is a high-resolution analytical technique that serves as a powerful and complementary method to High-Performance Liquid Chromatography (RP-HPLC) for the characterization of synthetic peptides like this compound. nih.gov CE separates molecules based on their mass-to-charge ratio, size, and shape within a narrow capillary filled with an electrolyte solution. nih.govmdpi.com This technique is particularly adept at identifying and quantifying charge-related impurities or modifications that can occur during peptide synthesis, such as incomplete deprotection or side-chain alterations. nih.gov

The versatility of CE allows for several modes of operation, including Capillary Zone Electrophoresis (CZE), which is the simplest and most common mode for peptide analysis. ijpca.org In CZE, the separation is primarily driven by differences in the electrophoretic mobility of the analytes in a constant electric field. nih.gov For hydrophobic peptides, the resolution can be enhanced by incorporating organic modifiers like acetonitrile or methanol (B129727) into the aqueous buffer systems, which helps prevent aggregation and unwanted interactions with the capillary wall. nih.gov

The key advantages of using CE for this compound characterization include its high efficiency, speed, minimal sample and solvent consumption, and orthogonal separation mechanism compared to HPLC. nih.govmdpi.com When coupled with mass spectrometry (CE-MS), it provides an even more powerful tool for peptide analysis, offering detailed structural information and confident identification of the peptide and any related impurities. ijpca.org

Table 1: Illustrative Capillary Electrophoresis Parameters for Tetrapeptide Analysis

The following table outlines typical starting parameters for the characterization of a small peptide like this compound using Capillary Zone Electrophoresis (CZE).

| Parameter | Typical Setting | Purpose |

| Capillary | Fused-silica, 50 µm i.d., 30-60 cm length | Provides the medium for electrophoretic separation. |

| Background Electrolyte (BGE) | 50-100 mM Phosphate or Borate buffer, pH 2.5-9.0 | Conducts current and maintains a stable pH for consistent ionization and migration. |

| Organic Modifier | 10-30% Acetonitrile or Methanol | Improves solubility and reduces wall interactions for hydrophobic peptides. nih.gov |

| Applied Voltage | 15-30 kV (Normal or Reverse Polarity) | Drives the electrophoretic and electroosmotic flow. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5s) | Introduces a precise, small volume of the sample into the capillary. |

| Detection | UV Absorbance at 200-220 nm | Detects the peptide bonds, allowing for quantification. |

| Temperature | 20-30 °C | Controls viscosity and reaction kinetics for reproducible migration times. |

Bioanalytical Assays for this compound in Biological Matrices for Research

Bioanalytical assays are critical for determining the concentration and biological activity of this compound in complex biological samples such as plasma, serum, or tissue homogenates. nih.gov These assays must be highly sensitive and specific to distinguish the peptide from a multitude of endogenous molecules. nih.gov The choice of assay depends on the research question, whether it is to quantify the peptide's presence (pharmacokinetics) or to measure its biological effect (pharmacodynamics).

Immunoassays (ELISA, RIA) for Quantification and Detection

Immunoassays leverage the high specificity of antibody-antigen interactions to detect and quantify molecules. Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are two common platforms used for this purpose. nih.govnih.gov

For a small peptide like Epithalon, which is a tetrapeptide (Ala-Glu-Asp-Gly), it contains only a single antigenic determinant (epitope). researchgate.net Therefore, a "sandwich" ELISA, which requires binding by two different antibodies, is not feasible. Instead, a competitive immunoassay format is the most appropriate method. researchgate.net

In a competitive ELISA for this compound, a known amount of enzyme-labeled Epithalon would compete with the unlabeled Epithalon in the research sample for binding to a limited number of specific anti-Epithalon antibodies coated onto a microplate. nih.govresearchgate.net The amount of signal generated by the enzyme is inversely proportional to the concentration of Epithalon in the sample. RIA operates on a similar competitive principle but uses a radiolabeled peptide instead of an enzyme-labeled one. nih.gov While RIA can offer high sensitivity, ELISA is now more commonly used due to the safety and logistical advantages of avoiding radioactive materials. nih.gov

Table 2: Comparison of Competitive Immunoassay Formats for this compound

| Feature | Competitive ELISA | Competitive RIA |

| Principle | Enzyme-labeled antigen competes with sample antigen for antibody binding. nih.gov | Radiolabeled antigen competes with sample antigen for antibody binding. nih.gov |

| Detection | Colorimetric, fluorometric, or luminescent signal from enzyme-substrate reaction. | Scintillation counting of radioactivity. |

| Sensitivity | High, often in the pg/mL to ng/mL range. | Very high, potentially higher than ELISA. |

| Throughput | High, suitable for 96-well or 384-well plate formats. nih.gov | Lower, more labor-intensive. |

| Reagents | Stable enzyme conjugates and substrates. | Unstable radioisotopes with short half-lives. |

| Safety | Non-radioactive, fewer safety concerns. | Requires handling and disposal of radioactive materials. |

Receptor Binding Assays and Reporter Gene Assays

While many peptides exert their effects by binding to specific cell surface receptors, research suggests Epithalon's mechanism may involve intracellular targets, such as direct interaction with histone proteins to modulate gene expression. nih.gov Therefore, traditional receptor binding assays might be less relevant than reporter gene assays for functional investigation.

A reporter gene assay is a powerful tool to study how a compound affects the expression of a specific gene. nih.govnih.gov In the context of this compound research, such an assay could be designed to measure the activation or repression of a gene known to be influenced by the peptide. The assay involves genetically engineering a cell line to contain a reporter construct. This construct links the regulatory region (promoter) of a target gene to a "reporter" gene that produces an easily measurable signal, such as luciferase (producing light) or β-lactamase. nih.govoncolines.com When cells are treated with this compound, any change in the activity of the target gene's promoter will result in a corresponding change in the reporter signal, providing a quantifiable measure of the peptide's effect on that specific gene pathway. nih.gov

Table 3: Components of a Hypothetical Luciferase Reporter Gene Assay for Epithalon Research

| Component | Description | Example |

| Host Cell Line | A stable and relevant cell line for the research question. | Human fetal fibroblast cells or human periodontal ligament stem cells. nih.govalzdiscovery.org |

| Expression Vector | A plasmid containing the reporter gene construct. | pGL4 vector series. |

| Target Promoter | The regulatory DNA sequence of a gene of interest. | Promoter of the telomerase reverse transcriptase (TERT) gene. |

| Reporter Gene | A gene whose product is easily detected and quantified. | Firefly Luciferase (luc2). oncolines.com |

| Transfection Reagent | A chemical or physical method to introduce the vector into the cells. | Lipid-based transfection reagents. |

| Test Compound | The molecule being investigated. | This compound. |

| Detection Reagent | A substrate that reacts with the reporter protein to produce a signal. | Luciferin substrate for luciferase. |

Cell-Based Assays for Functional Activity Assessment

Cell-based functional assays are indispensable for understanding the biological activity of a peptide in a context that mimics a physiological environment. americanpeptidesociety.orgicosagen.com These assays measure a wide range of cellular responses following treatment with the test compound. oncolines.com For a peptide like Epithalon, with reported anti-aging and gene-regulating properties, relevant assays could include assessments of cell proliferation, migration, and the production of specific proteins. alzdiscovery.orgresearchgate.net

For example, a wound-healing or "scratch" assay can be used to assess the effect of this compound on cell migration, where a gap is created in a confluent monolayer of cells, and the rate at which the cells close the gap is measured over time. researchgate.net Another common assay is the measurement of cell viability or proliferation, which can be determined by quantifying the intracellular ATP content; a higher ATP level generally corresponds to a greater number of viable, metabolically active cells. oncolines.com These functional assays provide crucial data on the peptide's ability to influence complex cellular behaviors. americanpeptidesociety.orgicosagen.com

Molecular and Cellular Biology Techniques in this compound Research

To elucidate the mechanisms through which this compound exerts its effects, researchers employ a range of molecular and cellular biology techniques. These methods allow for the precise measurement of changes in gene and protein expression within cells following treatment with the peptide, providing direct evidence of its molecular targets and pathways of action.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Studies